Cyclohexanol, 2-(2-naphthalenyl)-
Description
Significance of Substituted Cyclohexanols as Chiral Scaffolds and Synthetic Intermediates
Substituted cyclohexanols are fundamental scaffolds in organic synthesis due to their conformational rigidity and the presence of multiple stereocenters. nih.gov These structures are integral to many natural products and pharmaceutically active compounds. beilstein-journals.org The development of synthetic strategies to create highly functionalized and stereochemically defined cyclohexane (B81311) derivatives is a significant goal in modern chemistry. nih.gov
The utility of substituted cyclohexanols often lies in their role as chiral auxiliaries. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the formation of a specific stereoisomer. wikipedia.org After the desired stereochemical outcome is achieved, the auxiliary can be removed and often recycled. sigmaaldrich.com This strategy is crucial for producing enantiomerically pure compounds, a common requirement for pharmaceuticals. wikipedia.org For instance, trans-2-phenyl-1-cyclohexanol (B1200244) has been used effectively as a chiral auxiliary in various carbon-carbon bond-forming reactions. wikipedia.orgsigmaaldrich.com
Furthermore, the cyclohexanol (B46403) framework serves as a versatile synthetic intermediate. ncert.nic.in The hydroxyl group can be easily converted into other functional groups, and the ring can undergo various transformations. For example, oxidation of cyclohexanol yields cyclohexanone (B45756), a key precursor in the industrial production of materials like nylon. wikipedia.org The ability to selectively synthesize substituted cyclohexanones and cyclohexanols is important for creating liquid-crystal materials and other valuable chemicals. researchgate.netgoogle.com The stereoselective synthesis of highly substituted cyclohexanone skeletons is of particular interest as this core structure is found in numerous biologically active molecules. beilstein-journals.org
Overview of Naphthalene-Substituted Cyclohexanols in Asymmetric Synthesis
The incorporation of a naphthalene (B1677914) ring into a cyclohexanol structure, as seen in Cyclohexanol, 2-(2-naphthalenyl)-, introduces specific properties that are advantageous in asymmetric synthesis. Polysubstituted naphthalenes and their derivatives are important in the chemical and pharmaceutical industries and have shown potential in materials science due to their electronic and optical properties. nih.gov
In the context of asymmetric synthesis, the bulky and rigid naphthalene group can exert significant steric influence, which is crucial for controlling the stereochemical outcome of a reaction. This is a key principle in the design of chiral catalysts and auxiliaries. While direct research on Cyclohexanol, 2-(2-naphthalenyl)- as a catalyst or auxiliary is not extensively documented in the provided results, the foundational principles can be inferred from related structures. For example, the synthesis of aminonaphthalene derivatives, which are key intermediates for certain pharmaceuticals, highlights the importance of the naphthalene core. nih.gov
The synthesis of naphthalene-based structures can be achieved through various methods, including the cyclization of appropriate precursors. nih.gov The development of synthetic routes to access functionalized quinoline-naphthalene atropisomers, which possess axial chirality, further underscores the significance of the naphthalene unit in creating stereochemically complex molecules. researchgate.net These strategies often involve creating new stereocenters which can then be converted to axial chirality, a sophisticated approach in asymmetric synthesis. researchgate.net The combination of the chiral cyclohexanol scaffold with the electronic and steric properties of the naphthalene system presents a promising area for the development of new reagents and catalysts for asymmetric transformations.
Structure
2D Structure
3D Structure
Properties
CAS No. |
377776-09-5 |
|---|---|
Molecular Formula |
C16H18O |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
2-naphthalen-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C16H18O/c17-16-8-4-3-7-15(16)14-10-9-12-5-1-2-6-13(12)11-14/h1-2,5-6,9-11,15-17H,3-4,7-8H2 |
InChI Key |
SJHHKRLBAHTTOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C2=CC3=CC=CC=C3C=C2)O |
Origin of Product |
United States |
Stereochemical Investigations and Conformational Analysis of Cyclohexanol, 2 2 Naphthalenyl
Elucidation of Absolute and Relative Stereochemistry
Determining the precise three-dimensional arrangement of atoms, or stereochemistry, is fundamental. For Cyclohexanol (B46403), 2-(2-naphthalenyl)-, this involves establishing the configuration at its two chiral centers. ucalgary.ca The terms cis and trans describe the relative stereochemistry of the hydroxyl and naphthalenyl groups, indicating whether they are on the same or opposite faces of the cyclohexane (B81311) ring. ucalgary.ca The absolute configuration (R/S) at each stereocenter provides a complete description of the molecule's chirality. wikipedia.org
In a study of this analog, X-ray diffraction confirmed that the cyclohexane ring adopts a chair conformation. nih.gov Crucially, both the hydroxyl and the naphthalenyl-based substituent were found to occupy equatorial positions. nih.gov This arrangement confirms a trans relative stereochemistry between the two groups. This finding is consistent with the principle that bulky substituents preferentially occupy equatorial positions to minimize steric strain.
Crystal Data for the Analog 2-(Naphthalen-1-ylamino)cyclohexanol nih.gov
| Parameter | Value |
| Chemical Formula | C₁₆H₁₉NO |
| Molecular Weight | 241.32 |
| Crystal System | Orthorhombic |
| a | 12.0278 (4) Å |
| b | 11.5910 (3) Å |
| c | 9.5566 (3) Å |
| Volume | 1332.33 (7) ų |
| Temperature | 294 K |
This interactive table summarizes the crystallographic data obtained for a structural analog, which helps in understanding the likely conformation of Cyclohexanol, 2-(2-naphthalenyl)-.
Chiral Nuclear Magnetic Resonance (NMR) spectroscopy is a key method for determining the enantiomeric purity and, in many cases, the absolute configuration of chiral molecules in solution. hebmu.edu.cn This technique typically involves one of two approaches:
Chiral Derivatizing Agents (CDAs): The chiral alcohol is reacted with the two separate enantiomers of a CDA, such as Mosher's acid (MTPA) or other specialized reagents. hebmu.edu.cnnih.gov This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, their NMR spectra will exhibit distinct chemical shifts. By integrating the signals corresponding to each diastereomer in the ¹H or ¹⁹F NMR spectrum, the enantiomeric excess (ee) can be accurately calculated. nih.govnih.gov
Chiral Solvating Agents (CSAs): The chiral analyte is dissolved in a solution containing an enantiomerically pure CSA. The CSA forms transient, weak diastereomeric complexes with the enantiomers of the analyte, leading to a separation of their NMR signals.
For Cyclohexanol, 2-(2-naphthalenyl)-, derivatization would create diastereomeric esters whose protons or other nuclei near the chiral centers would experience different magnetic environments, allowing for their distinction and quantification.
Illustrative NMR Data for Diastereomeric Derivatives
| Proton near Chiral Center | Chemical Shift δ (ppm) for (R)-CDA Derivative | Chemical Shift δ (ppm) for (S)-CDA Derivative |
| H-1 (methine) | 3.75 | 3.85 |
| H-2 (methine) | 3.10 | 3.00 |
This hypothetical table illustrates how the chemical shifts of protons in diastereomeric derivatives might differ, allowing for the determination of enantiomeric purity.
Conformational Preferences and Dynamics of the Cyclohexane Ring
The six-membered cyclohexane ring is not planar. To alleviate angle and torsional strain, it adopts several non-planar conformations, the most stable of which is the chair conformation. libretexts.orgunicamp.br
The chair conformation of cyclohexane is the most stable arrangement, as it eliminates angle strain by maintaining tetrahedral bond angles of approximately 109.5° and minimizes torsional strain by keeping all adjacent bonds staggered. libretexts.orgunicamp.br In this conformation, the substituents on each carbon can occupy one of two positions: axial (pointing vertically up or down) or equatorial (pointing out to the side of the ring). vaia.com
Cyclohexane rings are conformationally dynamic and can undergo a process known as ring inversion or a "chair flip". wikipedia.orgmasterorganicchemistry.com During this process, one chair conformation converts into the other, and in doing so, all axial substituents become equatorial, and all equatorial substituents become axial. wikipedia.orgmasterorganicchemistry.com At room temperature, this interconversion is rapid. wikipedia.org
When a substituent is present on the cyclohexane ring, the two chair conformers are often no longer equal in energy. libretexts.org Large, bulky substituents are sterically hindered in the axial position due to unfavorable interactions with the other two axial hydrogens on the same side of the ring (known as 1,3-diaxial interactions). libretexts.org To avoid this steric strain, bulky groups strongly prefer the more spacious equatorial position. libretexts.orglumenlearning.com
The 2-naphthalenyl group is exceptionally bulky. Consequently, for Cyclohexanol, 2-(2-naphthalenyl)-, the conformational equilibrium will be overwhelmingly shifted towards the conformer where the naphthalenyl group is in the equatorial position. The hydroxyl group, being smaller, would also favor the equatorial position to achieve the most stable trans-diequatorial conformation. This is supported by crystallographic data on similar structures where large substituents are found in equatorial positions. nih.gov The energy penalty for placing a group as large as a naphthalenyl moiety in an axial position would make that conformation highly unstable and sparsely populated at equilibrium.
Diastereoselectivity and Enantioselectivity in Formation Reactions
The synthesis of Cyclohexanol, 2-(2-naphthalenyl)- involves the creation of two adjacent stereocenters, making the control of diastereoselectivity and enantioselectivity a key challenge.
Diastereoselectivity: This refers to the preferential formation of one diastereomer over another (cis vs. trans). In the synthesis of 2-substituted cyclohexanols, for example, by the reduction of the corresponding ketone (2-(2-naphthalenyl)cyclohexanone), diastereoselectivity is often achieved. The hydride reducing agent will preferentially attack the carbonyl from the less sterically hindered face. This typically leads to the formation of the trans alcohol, as this allows both the incoming hydroxyl group and the existing naphthalenyl group to adopt equatorial positions in the stable chair conformation, minimizing steric strain. Similarly, the ring-opening of a cyclohexene (B86901) oxide with a naphthalene-based nucleophile typically proceeds via an anti-addition, resulting in a trans product. nih.gov
Enantioselectivity: This refers to the preferential formation of one enantiomer over its mirror image. Achieving high enantioselectivity requires the use of chiral reagents, catalysts, or auxiliaries. Methods such as the asymmetric hydrogenation of a 2-(2-naphthalenyl)cyclohexenone or the use of a chiral catalyst for the ring-opening of cyclohexene oxide could be employed to produce Cyclohexanol, 2-(2-naphthalenyl)- in an enantiomerically enriched form.
Application of Naphthalene Substituted Cyclohexanols As Chiral Auxiliaries in Asymmetric Synthesis
Role in Asymmetric Induction and Stereocontrol
Naphthalene-substituted cyclohexanols have demonstrated considerable utility in directing the stereochemical outcome of various bond-forming reactions. Their rigid conformational structure, combined with the significant steric bulk of the naphthyl group, allows for effective facial shielding of a prochiral center, leading to high levels of diastereoselectivity.
Diastereofacial Differentiation in Carbon-Carbon Bond Forming Reactions
The alkylation of enolates is a fundamental carbon-carbon bond-forming reaction where chiral auxiliaries are frequently employed to control the formation of new stereocenters. The trans-2-(β-naphthyl)cyclohexanol auxiliary has been shown to be effective in controlling the facial approach of electrophiles in the alkylation of vinylglycine-derived dianions. researchgate.net In these systems, the bulky β-naphthyl group attached to the cyclohexyl ring effectively shields one face of the enolate, directing the incoming electrophile to the opposite face. researchgate.net
A study on the diastereoselective alkylation of glycine (B1666218) derivatives attached to trans-2-(1-naphthyl)cyclohexanol (B8002654) as a chiral auxiliary showed high levels of stereochemical induction. When the chiral auxiliary contained the naphthyl group, the stereoselectivity was greater than 80% for all electrophiles used. acs.org This consistently high level of stereocontrol makes trans-2-(1-naphthyl)cyclohexanol a very useful chiral auxiliary. acs.org
| Electrophile | Chiral Auxiliary | Diastereomeric Ratio (dr) | Yield (%) |
| Benzyl Bromide | (-)-8-(β-naphthyl)menthol | 10:1 | 70 |
| Isobutyl Iodide | (-)-8-(β-naphthyl)menthol | ≥98:2 | 81 |
Table based on data for the d'Angelo auxiliary in the alkylation of a vinylglycine-derived dianion for comparative purposes. researchgate.net
Stereocontrol in Michael Addition Reactions Mediated by Cyclohexanol (B46403) Auxiliaries
While specific examples of "Cyclohexanol, 2-(2-naphthalenyl)-" as a direct mediator in Michael additions are not extensively documented in the literature, the broader class of naphthalene-containing chiral ligands has been utilized in asymmetric conjugate additions. For instance, phosphite (B83602) ligands derived from naphthyl-substituted precursors have been employed in copper-catalyzed Michael additions to α,β-unsaturated compounds, achieving significant enantioselectivities. These systems, however, typically involve the naphthyl moiety as part of a more complex ligand structure rather than a simple cyclohexanol auxiliary directly attached to the substrate. The principles of steric shielding and electronic interactions that govern stereoselectivity in these cases are likely applicable to simpler naphthalene-substituted cyclohexanol auxiliaries.
Application in Permanganate-Mediated Oxidative Cyclization
There is currently a lack of specific research literature detailing the application of "Cyclohexanol, 2-(2-naphthalenyl)-" or its close isomers as chiral auxiliaries in permanganate-mediated oxidative cyclization reactions. This specific application remains an area for potential future investigation.
Mechanistic Insights into Chiral Auxiliary Function
Understanding the mechanism by which a chiral auxiliary exerts its influence is crucial for its rational design and application. For naphthalene-substituted cyclohexanols, a combination of steric and electronic effects, including potentially favorable π-stacking interactions, is believed to be responsible for the observed stereoselectivities.
Investigation of Intramolecular π-Stacking Interactions and their Role in Selectivity
The extended π-system of the naphthalene (B1677914) ring is a key feature of these chiral auxiliaries. It has been proposed that attractive, non-covalent interactions, such as π-stacking or cation-π interactions, between the naphthyl group of the auxiliary and a π-system in the substrate or transition state can play a significant role in rigidifying the transition state geometry and enhancing stereoselectivity. researchgate.net In the context of the alkylation of vinylglycine-derived dienolates, a model has been proposed where soft-soft interactions between the polarizable β-naphthyl ring of the auxiliary and the extended π-system of the dienolate shield one face of the molecule. researchgate.net This shielding directs the approach of the electrophile, leading to the observed diastereoselectivity. researchgate.net
In the alkylation of glycine derivatives with unsaturated electrophiles, the high stereochemical excess observed when using a naphthyl-containing auxiliary suggests that an interaction between the aromatic group on the auxiliary and the unsaturated electrophile is responsible for the high stereoselectivity. acs.org
Steric and Electronic Effects Governing Diastereoselection in Auxiliary-Controlled Reactions
The primary mode of action for any chiral auxiliary is the imposition of a sterically demanding environment around the reaction center. The bulky naphthyl group, held in a relatively fixed orientation by the cyclohexyl ring, creates a significant steric bias. This steric hindrance effectively blocks one face of the prochiral substrate from attack by a reagent.
Spectroscopic Characterization Methods for Structural Elucidation and Purity Assessment of Cyclohexanol, 2 2 Naphthalenyl
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton (¹H) NMR spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. In Cyclohexanol (B46403), 2-(2-naphthalenyl)-, distinct signals are expected for the protons on the cyclohexanol ring and the naphthalenyl group. The chemical shifts of the cyclohexanol protons are influenced by their proximity to the hydroxyl group and the bulky naphthalenyl substituent. The proton attached to the carbon bearing the hydroxyl group (CH-OH) is expected to appear as a multiplet at a downfield chemical shift due to the deshielding effect of the oxygen atom. The remaining cyclohexyl protons would produce a complex series of overlapping multiplets in the upfield region of the spectrum. The protons on the naphthalene (B1677914) ring will exhibit characteristic signals in the aromatic region (typically δ 7-8 ppm), with their specific chemical shifts and coupling patterns determined by their relative positions on the two fused rings.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for Cyclohexanol, 2-(2-naphthalenyl)-
| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |
| Naphthalenyl-H | 7.0 - 8.0 | Multiplets |
| CH-OH | 3.5 - 4.5 | Multiplet |
| Cyclohexyl-H (other) | 1.0 - 2.5 | Multiplets |
| OH | Variable | Singlet (broad) |
Note: The exact chemical shifts and multiplicities can vary depending on the solvent, concentration, and temperature.
Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in Cyclohexanol, 2-(2-naphthalenyl)- will give a distinct signal. The carbon attached to the hydroxyl group (C-OH) is expected to resonate at a downfield chemical shift (typically δ 65-75 ppm). The carbon atom of the cyclohexyl ring attached to the naphthalenyl group will also be shifted downfield due to the aromatic ring current. The remaining cyclohexyl carbons will appear in the aliphatic region (δ 20-45 ppm). The ten carbon atoms of the naphthalene ring will produce a series of signals in the aromatic region (δ 120-140 ppm), with the quaternary carbons appearing at lower field strengths.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for Cyclohexanol, 2-(2-naphthalenyl)-
| Carbon Type | Predicted Chemical Shift (ppm) |
| Naphthalenyl-C (quaternary) | 130 - 145 |
| Naphthalenyl-C (CH) | 120 - 130 |
| C-OH | 65 - 75 |
| Cyclohexyl-C (substituted) | 40 - 50 |
| Cyclohexyl-C (other) | 20 - 40 |
Two-dimensional (2D) NMR experiments are powerful tools for establishing the connectivity between atoms within a molecule. nih.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For Cyclohexanol, 2-(2-naphthalenyl)-, COSY would show correlations between adjacent protons on the cyclohexanol ring and within the naphthalene ring system, helping to assign the complex multiplets in the ¹H NMR spectrum.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is invaluable for definitively assigning the ¹³C signals by linking them to their attached protons, which are more easily distinguished in the ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is crucial for establishing the connectivity between the cyclohexanol ring and the naphthalenyl group, for instance, by showing a correlation between the proton on the carbon bearing the naphthalenyl substituent and the carbons of the naphthalene ring.
Since Cyclohexanol, 2-(2-naphthalenyl)- is a chiral molecule, it can exist as a pair of enantiomers. NMR spectroscopy, in conjunction with chiral derivatizing agents (CDAs), can be used to determine the enantiomeric excess (ee) of a sample. nih.gov CDAs are chiral molecules that react with both enantiomers of the analyte to form a pair of diastereomers. These diastereomers are no longer mirror images and will have distinct NMR spectra, allowing for the quantification of each enantiomer by integrating the corresponding signals. nih.gov Common CDAs for alcohols include Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) and its derivatives.
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For Cyclohexanol, 2-(2-naphthalenyl)-, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight.
Alcohols often undergo characteristic fragmentation pathways in the mass spectrometer. libretexts.org One common fragmentation is the loss of a water molecule (H₂O), resulting in a peak at M-18. Another typical fragmentation is the cleavage of the C-C bond adjacent to the oxygen atom (α-cleavage). libretexts.org For Cyclohexanol, 2-(2-naphthalenyl)-, this could lead to the loss of a C₅H₉ radical from the cyclohexyl ring or cleavage of the bond between the cyclohexyl and naphthalenyl rings. The fragmentation pattern of the naphthalene moiety would also be observed.
Table 3: Potential Key Fragments in the Mass Spectrum of Cyclohexanol, 2-(2-naphthalenyl)-
| Fragment | Description | Predicted m/z |
| [M]⁺ | Molecular Ion | C₁₆H₁₈O |
| [M-H₂O]⁺ | Loss of water | M - 18 |
| [C₁₀H₇]⁺ | Naphthalenyl cation | 127 |
| [C₆H₁₀OH]⁺ | Cyclohexanol cation | 99 |
Infrared (IR) Spectroscopy for Functional Group Identification and Conformational Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of Cyclohexanol, 2-(2-naphthalenyl)-, the most prominent feature would be a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. chegg.com The C-H stretching vibrations of the aliphatic cyclohexyl ring will appear just below 3000 cm⁻¹, while the C-H stretching of the aromatic naphthalene ring will be observed just above 3000 cm⁻¹. The C-O stretching vibration will give rise to a strong absorption in the 1000-1200 cm⁻¹ region. The spectrum will also show characteristic absorptions for the C=C stretching vibrations of the aromatic naphthalene ring in the 1450-1600 cm⁻¹ region.
Table 4: Characteristic IR Absorption Frequencies for Cyclohexanol, 2-(2-naphthalenyl)-
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| O-H Stretch | Alcohol | 3200 - 3600 (broad) |
| C-H Stretch (Aromatic) | Naphthalene | 3000 - 3100 |
| C-H Stretch (Aliphatic) | Cyclohexane (B81311) | 2850 - 3000 |
| C=C Stretch (Aromatic) | Naphthalene | 1450 - 1600 |
| C-O Stretch | Alcohol | 1000 - 1200 |
Theoretical and Computational Chemistry Studies of Cyclohexanol, 2 2 Naphthalenyl
Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules.
Geometry Optimization and Electronic Structure Analysis
A fundamental step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For Cyclohexanol (B46403), 2-(2-naphthalenyl)-, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state. From the optimized geometry, a wealth of information about the electronic structure can be obtained. This includes the distribution of electron density, the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. These properties are crucial for predicting the molecule's reactivity, stability, and intermolecular interactions.
Vibrational Frequency Calculations and Spectroscopic Correlation
Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the fundamental vibrational modes of the molecule, which correspond to the absorption peaks in an infrared (IR) and Raman spectrum. By comparing the calculated vibrational spectra with experimentally obtained spectra, the accuracy of the computational model can be validated, and the spectral features can be assigned to specific molecular motions.
Molecular Dynamics and Conformational Search
Molecules are not static entities; they are in constant motion, and flexible molecules like Cyclohexanol, 2-(2-naphthalenyl)- can exist in multiple conformations. Molecular dynamics (MD) simulations and conformational search methods are used to explore this conformational landscape.
Energy Minimization and Exploration of Potential Energy Surfaces
A conformational search involves systematically or randomly sampling different spatial arrangements of the atoms in a molecule to identify various low-energy conformers. Each of these conformers represents a local minimum on the potential energy surface of the molecule. By comparing the relative energies of these conformers, their population distribution at a given temperature can be predicted.
Simulation of Conformational Transitions and Equilibria
Molecular dynamics simulations provide a time-resolved view of the molecule's motion. By simulating the trajectory of the atoms over time, it is possible to observe conformational transitions and study the dynamic equilibrium between different conformers. This information is essential for understanding the molecule's behavior in solution or other dynamic environments.
Computational Insights into Reaction Mechanisms and Selectivity
Computational chemistry is also a powerful tool for investigating chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the transition states and intermediates, and to calculate the activation energies. This information provides detailed insights into the reaction mechanism and can be used to predict the selectivity of a reaction, such as stereoselectivity or regioselectivity. For Cyclohexanol, 2-(2-naphthalenyl)-, this could involve studying reactions such as oxidation of the alcohol, or electrophilic substitution on the naphthalene (B1677914) ring.
Transition State Analysis for Asymmetric Reactions
The asymmetric synthesis of chiral molecules like Cyclohexanol, 2-(2-naphthalenyl)- is a cornerstone of modern organic chemistry. Computational modeling has become a powerful ally in unraveling the mechanisms that govern stereoselectivity in these reactions. rsc.org By mapping the potential energy surface of a reaction, computational chemists can identify and characterize the transition states that lead to different stereoisomers. The energy difference between these diastereomeric transition states is directly related to the enantiomeric or diastereomeric excess observed experimentally.
While specific transition state analyses for the synthesis of Cyclohexanol, 2-(2-naphthalenyl)- are not extensively detailed in the literature, the general approach involves high-level quantum mechanical calculations, such as Density Functional Theory (DFT). These methods allow for the precise determination of the three-dimensional structure and energy of transition states. escholarship.org Understanding these transition states is fundamental for the rational design of more efficient and selective asymmetric catalysts. rsc.org
A critical aspect of this analysis is the identification of the key interactions that stabilize one transition state over another. These can include steric hindrance, electronic effects, and non-covalent interactions between the substrate, catalyst, and solvent molecules. The insights gained from such computational studies are invaluable for optimizing reaction conditions and for developing new catalytic systems with enhanced stereocontrol. rsc.org
Table 1: Key Aspects of Transition State Analysis in Asymmetric Synthesis
| Aspect | Description | Computational Methods |
| Stereoselectivity Origin | Identification of the energetic preference for the formation of one stereoisomer over others. | DFT, Ab initio Molecular Dynamics (AIMD) escholarship.org |
| Transition State (TS) Geometry | Determination of the 3D arrangement of atoms at the highest point on the reaction coordinate. | DFT, Post-Hartree-Fock methods |
| Activation Energy (ΔG‡) | Calculation of the free energy barrier for a reaction, which determines the reaction rate. | DFT, Coupled Cluster (CC) methods |
| Catalyst-Substrate Interactions | Analysis of the non-covalent interactions that dictate the stereochemical outcome. | NCI (Non-Covalent Interaction) plots, SAPT (Symmetry-Adapted Perturbation Theory) |
Elucidation of Intermolecular and Intramolecular Interactions (e.g., π-stacking)
The spatial arrangement and conformational preferences of Cyclohexanol, 2-(2-naphthalenyl)- are governed by a complex interplay of intramolecular and intermolecular non-covalent interactions. The presence of the bulky and electron-rich naphthalene moiety introduces the possibility of significant π-stacking interactions, which play a crucial role in various chemical and biological systems. nih.gov
π-Stacking Interactions:
Computational studies on naphthalene-containing systems have revealed that π-stacking is a key stabilizing force. researchgate.net These interactions arise from the attractive forces between the π-electron clouds of aromatic rings. Theoretical models, such as Symmetry-Adapted Perturbation Theory (SAPT), have shown that dispersion forces are the dominant attractive component in π-stacking, with a smaller contribution from electrostatic interactions. nih.gov In the context of Cyclohexanol, 2-(2-naphthalenyl)-, intramolecular π-stacking could occur between the naphthalene ring and other parts of the molecule, influencing its conformation. Intermolecular π-stacking is also critical in the solid state, dictating the crystal packing. rsc.orgresearchgate.net
Other Non-Covalent Interactions:
C-H···π Interactions: The hydrogen atoms of the cyclohexyl ring can interact with the π-system of the naphthalene ring. These interactions, though weaker than conventional hydrogen bonds, are known to be structurally directing. nih.gov
Hydrogen Bonding: The hydroxyl group of the cyclohexanol ring can act as both a hydrogen bond donor and acceptor, leading to the formation of intermolecular hydrogen-bonded networks in solution and in the solid state. Intramolecular hydrogen bonding between the hydroxyl group and the π-system of the naphthalene ring is also a possibility.
Computational Tools for Analysis:
To investigate these complex interactions, a variety of computational tools are employed:
Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to identify and characterize chemical bonds and non-covalent interactions. researchgate.netsemanticscholar.org
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into donor-acceptor interactions (hyperconjugation) and can quantify the strength of interactions like hydrogen bonds. researchgate.netmdpi.comnih.gov
Non-Covalent Interaction (NCI) Plots: This visualization tool, based on the reduced density gradient, allows for the identification and characterization of non-covalent interactions in real space. researchgate.netresearchgate.net
Table 2: Common Non-Covalent Interactions and Their Typical Interaction Energies
| Interaction Type | Description | Typical Energy (kcal/mol) |
| Hydrogen Bond | An attractive interaction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | 3 - 10 |
| π-π Stacking | Non-covalent interactions between aromatic rings. | 1 - 5 |
| C-H···π Interaction | An interaction between a C-H bond and a π-system. | 0.5 - 2.5 |
| van der Waals Forces | Weak, non-specific attractive or repulsive forces between molecules. | < 1 |
Theoretical Prediction of Environmental Effects on Selectivity (e.g., Pressure)
The selectivity of chemical reactions can be significantly influenced by environmental factors such as pressure and the choice of solvent. Computational chemistry provides a framework for predicting and understanding these effects, which is crucial for optimizing synthetic procedures.
Effect of Pressure:
High-pressure conditions can dramatically alter the rates and equilibria of chemical reactions. osti.gov According to transition state theory, the effect of pressure on a reaction rate is related to the activation volume (ΔV‡), which is the difference in volume between the transition state and the reactants. Reactions with a negative activation volume are accelerated by an increase in pressure. numberanalytics.com
For cycloaddition reactions, such as the Diels-Alder reaction, which can be conceptually related to the formation of cyclic structures, high pressure often leads to increased yields and can influence stereoselectivity. researchgate.netumich.eduumich.edukpfu.ru Computational methods, such as the Extreme Pressure Polarizable Continuum Model (XP-PCM), have been developed to simulate the effects of pressure on reaction profiles. osti.govresearchgate.net These calculations can predict how the stereoselectivity of a reaction involving Cyclohexanol, 2-(2-naphthalenyl)- might be tuned by applying external pressure.
Effect of Solvent:
The solvent environment can have a profound impact on the stereoselectivity of a reaction by differentially solvating the ground states and transition states of the competing pathways. rsc.orgresearchgate.net Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium (e.g., using the Polarizable Continuum Model, PCM), or explicitly, by including a number of solvent molecules in the quantum mechanical calculation. nih.govresearchgate.net
For a molecule like Cyclohexanol, 2-(2-naphthalenyl)-, with both nonpolar (naphthalene, cyclohexane) and polar (hydroxyl) groups, the choice of solvent can influence its conformational equilibrium and the transition states of its reactions. For instance, a polar protic solvent could engage in hydrogen bonding with the hydroxyl group, stabilizing certain conformations or transition states. Theoretical studies can help in the selection of an optimal solvent to achieve a desired stereochemical outcome. rsc.orgresearchgate.net
Table 3: Influence of Environmental Factors on Reaction Selectivity
| Environmental Factor | Principle of Influence | Computational Approach |
| Pressure | Reactions with a smaller transition state volume are favored at high pressure. numberanalytics.com | XP-PCM, Calculation of Activation Volume (ΔV‡) osti.govresearchgate.net |
| Solvent | Differential solvation of ground states and transition states. rsc.orgresearchgate.net | Implicit (PCM) and Explicit Solvation Models nih.govresearchgate.net |
Derivatization and Chemical Reactivity Studies for Fundamental Research of Cyclohexanol, 2 2 Naphthalenyl
Synthesis of Analogues with Modified Naphthyl or Cyclohexanol (B46403) Moieties
The synthesis of analogues of Cyclohexanol, 2-(2-naphthalenyl)- allows for a systematic investigation of how structural changes affect chemical properties. Modifications typically target either the aromatic naphthyl ring or the saturated cyclohexanol ring.
A common strategy for creating these analogues begins with the corresponding ketone, 2-phenylcyclohexanone, which can be synthesized through various methods, including the palladium-catalyzed α-arylation of cyclohexanone (B45756) with chlorobenzene. chemicalbook.com This ketone can then be reduced to the alcohol. This approach can be adapted to use 2-chloronaphthalene (B1664065) or 2-bromonaphthalene (B93597) to yield 2-(2-naphthalenyl)cyclohexanone, the direct precursor to the target compound.
Further derivatization can be achieved through electrophilic cyclization of alkyne precursors. For instance, alkynols such as 1-(phenylethynyl)cyclohexanols can be cyclized using electrophiles like iodine monochloride (ICl) or bromine (Br₂) to form naphthalene-containing structures. nih.gov By starting with appropriately substituted alkynes or cyclohexanones, a variety of analogues with different substitution patterns on the naphthyl ring can be prepared.
Modifications to the cyclohexanol moiety have also been explored. For example, starting from 1-hydroxy-2-naphthoic acid, researchers have synthesized derivatives where the cyclohexyl ring is replaced by a cyclopentyl ring, such as 2-((1-(hydroxymethyl)cyclopentyl)methyl)naphthalene-1-ol. nih.gov Another approach involves the Grignard reaction of a phenylmagnesium bromide with cyclohexene (B86901) oxide, a method that yields trans-2-phenylcyclohexanol and could be conceptually applied using a naphthalenyl Grignard reagent. orgsyn.org
Table 1: Selected Synthetic Routes to Analogues
| Starting Material(s) | Key Reagents | Product Type | Reference |
|---|---|---|---|
| Cyclohexanone, Chlorobenzene | [(IPr)Pd(acac)Cl], NaOtBu | 2-Phenylcyclohexanone | chemicalbook.com |
| 1-(Phenylethynyl)cyclohexanol | ICl, NaHCO₃ | Dihydronaphthalene derivative | nih.gov |
| 1-Hydroxy-2-naphthoic acid | Multi-step synthesis | 2-(Cyclohexyl-substituted)-1-naphthol | nih.gov |
| Cyclohexene oxide, Bromobenzene | Mg, CuCl | trans-2-Phenylcyclohexanol | orgsyn.org |
Investigation of Chemical Reactivity and Transformation Pathways
The reactivity of Cyclohexanol, 2-(2-naphthalenyl)- is a subject of significant academic interest, particularly concerning reactions that target the alcohol group and the carbon-carbon bonds of the cyclohexyl ring.
The acid-catalyzed dehydration of secondary alcohols like Cyclohexanol, 2-(2-naphthalenyl)- typically proceeds through an E1 elimination mechanism. nau.edu The reaction is initiated by the protonation of the hydroxyl group by a strong, non-nucleophilic acid such as phosphoric acid or sulfuric acid, forming a good leaving group (water). nau.eduyoutube.com
Subsequent loss of water generates a secondary carbocation at the C-1 position of the cyclohexane (B81311) ring. This carbocation is notably stabilized by resonance with the adjacent π-system of the naphthyl group. The reaction then concludes when a weak base, typically water or the conjugate base of the acid catalyst, abstracts a proton from an adjacent carbon (β-hydrogen). nau.eduupenn.edu
There are two potential β-hydrogens that can be removed: one at C-2 (bearing the naphthyl group) and one at C-6 of the cyclohexyl ring. According to Zaitsev's rule, elimination reactions tend to favor the formation of the more substituted, and therefore more stable, alkene. upenn.edu In this case, removal of the proton from C-6 would lead to the thermodynamically favored 1-(2-naphthalenyl)cyclohex-1-ene. The alternative product, 3-(2-naphthalenyl)cyclohex-1-ene, would be the minor product.
While the E1 pathway is dominant for secondary and tertiary alcohols, an E2 mechanism could be considered under specific conditions, such as using a strong, sterically hindered base. However, in typical acidic dehydration conditions, the E1 mechanism prevails due to the formation of the stabilized carbocation intermediate. nau.eduvaia.com
The secondary alcohol functionality of Cyclohexanol, 2-(2-naphthalenyl)- can be readily oxidized or reduced.
Oxidation: The oxidation of the alcohol group yields the corresponding ketone, 2-(2-naphthalenyl)cyclohexanone. Environmentally conscious methods, often termed "green chemistry," utilize oxidants like sodium hypochlorite (B82951) (household bleach) in the presence of acetic acid. youtube.com This method avoids the use of traditionally employed toxic heavy-metal oxidants like chromium(VI) reagents. The reaction converts the secondary alcohol into a ketone without affecting the naphthyl ring. youtube.comosti.gov
Reduction: While the parent compound is already an alcohol, related synthetic precursors or derivatives might require reduction. For instance, the reduction of the ketone 2-(2-naphthalenyl)cyclohexanone back to the alcohol can be achieved using hydride reagents like sodium borohydride (B1222165) (NaBH₄). umt.edu This reaction typically produces a mixture of cis and trans diastereomers, as the hydride can attack from either face of the planar ketone. Using sterically bulkier reducing agents, such as disiamylborane, can sometimes offer greater stereoselectivity. umt.edu In cases involving α,β-unsaturated ketone analogues, NaBH₄ can achieve full reduction of both the alkene and the ketone. stackexchange.com
A more advanced transformation pathway involves the deconstructive functionalization of the cyclohexanol ring, a process that cleaves C-C bonds to create new acyclic structures. One innovative method uses electrochemistry to generate aromatic radical cations. nih.govacs.org
In this process, an electrochemical reaction oxidizes the electron-rich naphthyl ring of Cyclohexanol, 2-(2-naphthalenyl)- to a radical cation. nih.govdoi.org This event weakens the adjacent β-C-C bond within the cyclohexanol ring, leading to its cleavage (a process known as β-scission). This ring-opening event generates a distal alkyl radical. acs.org
When the reaction is performed in the presence of a nucleophile, such as methanol, the process results in a remotely functionalized ketone. Specifically, for 2-(2-naphthalenyl)cyclohexanol, this electrochemical deconstructive methoxylation yields an ε-methoxy ketone. nih.govacs.org This electrochemical approach is notable for its mild conditions and avoidance of stoichiometric chemical oxidants. nih.gov
Table 2: Electrochemical Deconstructive Methoxylation of Cycloalkanol Substrates
| Substrate (Ar-Cyclohexanol) | Aryl Group (Ar) | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | 4-Methoxyphenyl | ε-methoxy ketone | 83 | acs.org |
| 2 | 4-(Trifluoromethyl)phenyl | ε-methoxy ketone | 80 | acs.org |
| 3 | 2-Naphthyl | ε-methoxy ketone | 74 | acs.org |
| 4 | 9-Phenanthrenyl | ε-methoxy ketone | 70 | acs.org |
| 5 | 2-Benzothiazolyl | ε-methoxy ketone | 60 | acs.org |
Yields are for isolated products under optimized electrochemical conditions. acs.org
Structure-Chemical Activity Relationships in Non-Biological Contexts
The relationship between the molecular structure of Cyclohexanol, 2-(2-naphthalenyl)- and its chemical activity is a key area of study, particularly in catalysis. The size and electronic nature of the naphthyl group, combined with the stereochemistry of the cyclohexanol ring, can significantly influence reaction rates and selectivity.
An illustrative parallel can be drawn from studies on the dehydration of cyclohexanol using zeolites containing both Brønsted acid sites (BAS) from aluminum and Lewis acid sites (LAS) from tin. nih.gov It was found that when these two types of acid sites are in close proximity, the rate of dehydration increases significantly. This enhancement is not due to a change in the activation energy but to an increase in the transition entropy. The Lewis acid is thought to stabilize the polar hydroxyl group and the forming carbocation, leading to a later, more ordered transition state. nih.gov Similarly, modifying the electronic properties of the naphthyl group in 2-(2-naphthalenyl)cyclohexanol (e.g., by adding electron-donating or electron-withdrawing substituents) would be expected to alter the stability of the carbocation intermediate in E1 reactions, thereby changing the reaction rate.
In the context of catalysis, chiral alcohols derived from structures like 2-phenylcyclohexanol (B1664101) are used as ligands or auxiliaries in asymmetric synthesis. orgsyn.org The effectiveness of such catalytic systems often depends critically on the steric and electronic properties of the substituents. For example, in studies of chiral cyclopropenimine catalysts, replacing smaller aromatic groups with bulky dicyclohexylamino substituents was found to be crucial for achieving high reaction rates and enantioselectivity. nih.govnih.gov This highlights that the bulky naphthyl group in Cyclohexanol, 2-(2-naphthalenyl)- would play a defining role in organizing the transition state of any catalytic process it mediates, influencing which face of a substrate is accessible for a reaction.
Advanced Methodological Developments in Cyclohexanol, 2 2 Naphthalenyl Chemistry
Chemoenzymatic Synthetic Strategies Incorporating Enzymatic Steps
Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, offers a powerful approach for the construction of chiral molecules like Cyclohexanol (B46403), 2-(2-naphthalenyl)-. The integration of enzymatic steps can lead to high enantioselectivity and regioselectivity, often under mild reaction conditions.
One potential chemoenzymatic route to Cyclohexanol, 2-(2-naphthalenyl)- could involve the enzymatic resolution of a racemic mixture. For instance, a lipase could be employed to selectively acylate one enantiomer of a racemic precursor, allowing for the separation of the two enantiomers. This method has been successfully used for the kinetic resolution of other substituted cyclohexanols. Another approach could be the asymmetric reduction of a corresponding ketone precursor, 2-(2-naphthalenyl)cyclohexanone, using a ketoreductase enzyme to yield the desired enantiomer of the alcohol.
The application of enzymes in the synthesis of complex molecules is a rapidly growing field. For example, the chemoenzymatic synthesis of functionalized cyclohexylglycines and bicyclic δ-halo-γ-lactones with a cyclohexane (B81311) ring has been demonstrated, showcasing the potential of this strategy for creating complex cyclic structures with high stereocontrol. While specific enzymatic routes for Cyclohexanol, 2-(2-naphthalenyl)- are not yet established in the literature, the principles from these related syntheses provide a strong foundation for future development.
Table 1: Potential Enzymatic Steps in the Synthesis of Cyclohexanol, 2-(2-naphthalenyl)-
| Enzymatic Step | Enzyme Class | Potential Substrate | Potential Product | Key Advantage |
| Asymmetric Reduction | Ketoreductase | 2-(2-naphthalenyl)cyclohexanone | Enantiomerically pure Cyclohexanol, 2-(2-naphthalenyl)- | High enantioselectivity |
| Kinetic Resolution | Lipase | Racemic Cyclohexanol, 2-(2-naphthalenyl)- | Enantiomerically enriched Cyclohexanol, 2-(2-naphthalenyl)- and its acylated form | Separation of enantiomers |
| Hydroxylation | Monooxygenase | 2-(2-naphthalenyl)cyclohexane | Cyclohexanol, 2-(2-naphthalenyl)- | Regioselective C-H activation |
Integration of Flow Chemistry and Continuous Processing for Efficient Synthesis
Flow chemistry, or continuous processing, has emerged as a transformative technology in chemical synthesis, offering numerous advantages over traditional batch methods, including improved safety, better heat and mass transfer, and enhanced scalability. The application of flow chemistry to the synthesis of Cyclohexanol, 2-(2-naphthalenyl)- could lead to a more efficient and reproducible manufacturing process.
A key reaction in the synthesis of cyclohexanols is often the hydrogenation of a corresponding phenol or cyclohexene (B86901) derivative. Flow hydrogenation reactors provide a safe and efficient way to handle hydrogen gas, a reactant that can be hazardous in large-scale batch processes. For the synthesis of Cyclohexanol, 2-(2-naphthalenyl)-, a continuous flow process could be designed where a precursor, such as 2-(2-naphthalenyl)phenol, is passed through a heated tube packed with a hydrogenation catalyst under a stream of hydrogen. This would allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivity.
Furthermore, multi-step syntheses can be "telescoped" in a continuous flow setup, where the output of one reactor is directly fed into the next, eliminating the need for intermediate work-up and purification steps. This approach has been successfully applied to the synthesis of various active pharmaceutical ingredients and could be adapted for the production of Cyclohexanol, 2-(2-naphthalenyl)-.
Table 2: Comparison of Batch vs. Flow Chemistry for the Synthesis of Cyclohexanol, 2-(2-naphthalenyl)-
| Parameter | Batch Processing | Flow Chemistry |
| Safety | Higher risk with hazardous reagents (e.g., H₂) | Improved safety due to small reaction volumes |
| Heat Transfer | Often inefficient, leading to hotspots | Excellent heat transfer, precise temperature control |
| Mass Transfer | Can be limited, affecting reaction rates | Enhanced mass transfer, faster reactions |
| Scalability | Challenging, often requires re-optimization | Straightforward scalability by running longer |
| Reproducibility | Can vary between batches | High reproducibility and consistency |
Green Chemistry Principles Applied to the Synthesis of Cyclohexanol, 2-(2-naphthalenyl)-
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of green chemistry principles to the synthesis of Cyclohexanol, 2-(2-naphthalenyl)- is crucial for developing a sustainable manufacturing process.
Key green chemistry principles that could be applied include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. For example, addition reactions like hydrogenation have a 100% atom economy.
Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives such as water, supercritical fluids, or ionic liquids, or performing reactions under solvent-free conditions. The synthesis of some naphthalene (B1677914) derivatives has been achieved using greener approaches like grindstone chemistry, which avoids the use of bulk solvents.
Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. The use of heterogeneous catalysts is particularly advantageous as they can be easily separated from the reaction mixture and recycled.
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. Microwave-assisted synthesis has been shown to reduce reaction times and energy usage in the synthesis of some naphthalene lignans.
By incorporating these principles, the environmental impact of synthesizing Cyclohexanol, 2-(2-naphthalenyl)- can be significantly reduced. For instance, developing a catalytic hydrogenation process in a recyclable solvent or under solvent-free conditions would be a significant step towards a greener synthesis.
Broader Context and Future Research Directions in Naphthalene Substituted Cyclohexanol Chemistry
Expanding the Scope of Chiral Auxiliary Applications in Diverse Asymmetric Transformations
The utility of a chiral auxiliary is defined by its effectiveness across a range of chemical reactions. While foundational applications exist, the future lies in broadening the scope of naphthalene-substituted cyclohexanols to more complex and varied asymmetric transformations.
Research has successfully demonstrated the application of closely related trans-2-naphthyloxycyclohexanol derivatives as effective chiral auxiliaries. nih.gov These auxiliaries have been synthesized, and their enantiomers were resolved using enzyme-mediated kinetic resolution. nih.gov A significant application was shown in the deracemization of α-halo acids through dynamic thermodynamic resolution. nih.gov In this process, the chiral auxiliary is coupled with a racemic acid, and under specific conditions, an efficient conversion to a single, highly pure diastereomer is achieved. nih.gov The effectiveness of this transformation is dependent on several factors, with the choice of base and solvent playing a crucial role in the diastereomeric purity of the resulting ester.
The diastereoselectivity of this coupling reaction has been studied in detail, highlighting the influence of the reaction conditions on the outcome.
Table 1: Effect of Reaction Parameters on the Dynamic Thermodynamic Resolution using a Naphthyloxycyclohexanol Auxiliary
| Entry | Racemic Acid | Base | Solvent | Diastereomeric Ratio (dr) |
|---|---|---|---|---|
| 1 | 2-bromo-3-methylbutanoic acid | 2,6-lutidine | Toluene | 97:3 |
| 2 | 2-bromo-3-methylbutanoic acid | N,N-Diisopropylethylamine | Toluene | 95:5 |
| 3 | 2-bromo-3-methylbutanoic acid | 2,6-lutidine | Dichloromethane | 90:10 |
| 4 | 2-bromopropanoic acid | 2,6-lutidine | Toluene | 96:4 |
This table is based on findings from the dynamic thermodynamic resolution of α-halo acids using chiral trans-2-naphthyloxycyclohexanol auxiliaries, demonstrating high diastereoselectivity. nih.gov
Future work will likely focus on extending these principles to other challenging reactions. This includes exploring their use in asymmetric Diels-Alder reactions, Michael additions, and aldol (B89426) reactions, where the naphthalene (B1677914) group can provide the necessary facial shielding to control the approach of reagents. rsc.orgresearchgate.net Furthermore, the development of "interlocking auxiliary" strategies, where the auxiliary not only induces chirality but also facilitates a subsequent mechanical bond formation, presents a novel frontier for these molecules. rochester.edu Another promising avenue is the concept of a "temporary stereocentre," where the auxiliary helps create a transient chiral center that directs a subsequent reaction before being removed, a sophisticated strategy that could be adapted for naphthalene-substituted cyclohexanols. rsc.org
Development of Novel Catalytic Systems for Enhanced Stereoselectivity
While chiral auxiliaries are effective, their use in stoichiometric amounts can be a drawback. A major direction for future research is the development of catalytic systems that can either regenerate the chiral auxiliary in situ or work in synergy with it to achieve high stereoselectivity with only a catalytic amount of the chiral source.
Recent advances have shown that a catalytically formed chiral auxiliary can control the facial selectivity of distinct chemical transformations like cyclopropanation and epoxidation. nih.gov This approach reduces waste and improves atom economy. nih.gov Applying this concept to Cyclohexanol (B46403), 2-(2-naphthalenyl)- would involve designing a catalytic cycle that temporarily attaches the naphthalene-cyclohexanol moiety to a prochiral substrate, directs a stereoselective transformation, and then releases the product, regenerating the catalyst.
Furthermore, biocatalysis offers a powerful tool for enhancing stereoselectivity. Engineered enzymes, such as carbene transferases, have been developed for highly stereoselective synthesis of complex molecules like cyclopropylphosphonates. rochester.eduwpmucdn.com Similarly, engineered dehaloperoxidase enzymes have been repurposed to catalyze challenging asymmetric cyclopropanation reactions with exceptional control, achieving up to 99.5:0.5 diastereomeric and enantiomeric ratios. wpmucdn.com Future research could focus on developing engineered enzymes that specifically recognize and transform substrates derivatized with a 2-(2-naphthalenyl)cyclohexanol auxiliary, or enzymes that can synthesize these chiral alcohols with high enantiopurity. mdpi.com
Synergistic catalysis, combining a chiral organocatalyst or metal complex with another catalyst (e.g., a photocatalyst), is another burgeoning area. nih.gov For instance, a chiral nickel catalyst combined with a photocatalyst has been used for the modular synthesis of enantioenriched diols. nih.gov A similar system could be designed where a chiral catalyst bearing a naphthalene-substituted cyclohexanol ligand works in concert with another catalytic cycle to perform novel asymmetric transformations.
Table 2: Examples of Advanced Catalytic Systems for Stereoselective Synthesis
| Catalytic Approach | Reaction Type | Key Feature | Potential Application |
|---|---|---|---|
| Engineered Biocatalysis | Asymmetric Cyclopropanation | High diastereo- and enantioselectivity (up to >99% de/ee). rochester.eduwpmucdn.com | Synthesis of complex chiral building blocks. |
| Synergistic Catalysis | C(sp³)–H Arylation of Diols | Combines a chiral metal catalyst with a photocatalyst for modular synthesis. nih.gov | Late-stage functionalization of complex molecules. |
| Organocatalysis | Aldol Reactions | Catalyst with multiple hydrogen-bonding sites activates the electrophile. researchgate.net | Creation of highly functionalized chiral products with multiple stereocenters. |
This table highlights modern catalytic strategies that could be adapted for reactions involving naphthalene-substituted cyclohexanols.
Advanced Computational Modeling for Predictive Chemical Design and Optimization
The empirical, trial-and-error approach to developing chiral auxiliaries and catalysts is time-consuming and resource-intensive. Advanced computational modeling provides a powerful alternative, enabling the rational design and optimization of chemical systems for high stereoselectivity.
Molecular modeling can be used to predict the transition states of reactions involving chiral auxiliaries. researchgate.net By calculating the energies of the different diastereomeric transition states, chemists can predict which stereoisomer will be the major product. This insight allows for the in silico screening of various auxiliary structures to identify the most promising candidates before they are synthesized in the lab. For Cyclohexanol, 2-(2-naphthalenyl)-, computational studies could elucidate how the orientation of the naphthalene ring blocks one face of the reactive center, guiding the design of modified auxiliaries with even greater directing power. For example, theoretical studies on prolinamide-based organocatalysts have demonstrated the crucial role of specific hydrogen bonds in stereodiscrimination during aldol reactions. researchgate.net
This predictive power extends to catalyst design. Protein engineering, for instance, can be guided by computational models to create biocatalysts with tailored substrate specificities and enhanced stereoselectivity. rochester.edu A "substrate walking" protein engineering strategy has been used to evolve myoglobin-based biocatalysts for the synthesis of specific enantiomers of cyclopropylphosphonates. rochester.edu
Furthermore, computational tools are increasingly used for predicting the properties of molecules, a field known as ADME (Absorption, Distribution, Metabolism, and Excretion) analysis. frontiersin.org While not directly related to the stereochemical outcome of a lab reaction, designing auxiliaries that are easily removed and recovered, and whose byproducts are benign, is a key aspect of green chemistry. Rational design of naphthalene diimide-based molecules, guided by molecular docking and ADME predictions, has been used to identify compounds with potential as DNA interactive agents, showcasing how computational screening can guide synthesis toward functional targets. frontiersin.org This integrated approach of predictive modeling, from transition states to whole-molecule properties, will be indispensable in optimizing and discovering the next generation of naphthalene-substituted cyclohexanol-based auxiliaries and catalysts.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Cyclohexanol, 2-(2-naphthalenyl)-, and how can reaction conditions be standardized?
- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or catalytic hydrogenation of naphthalene derivatives with cyclohexanol precursors. For example, oxidation of analogous compounds like 2-(2-Furyl)cyclohexanol using pyridinium chlorochromate (PCC) efficiently converts hydroxyl to carbonyl groups . Reactive distillation, as demonstrated for cyclohexanol production, can enhance yield by integrating reaction and separation steps, reducing byproduct formation . Standardization requires monitoring reaction kinetics via HPLC or GC-MS to identify optimal temperature (e.g., ~200°C for thermal stability) and catalyst loading .
Q. How can structural elucidation of Cyclohexanol, 2-(2-naphthalenyl)-, be achieved using spectroscopic techniques?
- Methodological Answer : Combine NMR (¹H, ¹³C, DEPT) to assign stereochemistry and substituent positions. IR spectroscopy identifies hydroxyl (≈3200–3600 cm⁻¹) and aromatic C–H stretches (≈3050 cm⁻¹), while mass spectrometry (EI-MS or HRMS) confirms molecular weight and fragmentation patterns. Computational tools like QSPR (Quantitative Structure-Property Relationship) models can predict spectral data, aiding interpretation .
Q. What experimental methods assess the compound’s thermal stability and decomposition pathways?
- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen/air atmospheres quantifies decomposition temperatures. Differential scanning calorimetry (DSC) detects phase transitions and exothermic/endothermic events. For Cyclohexanol derivatives, stability under thermal stress is indicated by boiling points (e.g., ~200°C for similar structures) . Isothermal aging studies coupled with GC-MS can identify degradation byproducts .
Advanced Research Questions
Q. How do reaction mechanisms differ when using alternative oxidizing agents (e.g., PCC vs. TEMPO) for functionalizing Cyclohexanol, 2-(2-naphthalenyl)-?
- Methodological Answer : PCC oxidizes alcohols to ketones via a two-electron transfer mechanism, while TEMPO-mediated reactions involve radical intermediates. Kinetic studies (e.g., stopped-flow spectroscopy) and isotopic labeling (¹⁸O) can differentiate pathways. Computational DFT analysis evaluates transition states and activation energies .
Q. What catalytic systems enhance enantioselective synthesis of this compound, and how are they optimized?
- Methodological Answer : Chiral catalysts (e.g., BINOL-derived phosphoric acids) induce asymmetry during naphthalene coupling. Response Surface Methodology (RSM), such as Box-Behnken design, optimizes variables like catalyst loading, temperature, and solvent polarity. For iron-based catalysts, Mössbauer spectroscopy and EPR monitor active species (e.g., FeIVO intermediates) .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer : Molecular docking (AutoDock, Schrödinger) simulates binding to protein active sites. MD (Molecular Dynamics) trajectories assess stability of ligand-receptor complexes. QM/MM (Quantum Mechanics/Molecular Mechanics) hybrid models elucidate electronic interactions, validated by in vitro enzymatic assays .
Q. What strategies resolve data contradictions in stereochemical assignments of Cyclohexanol, 2-(2-naphthalenyl)-?
- Methodological Answer : X-ray crystallography provides unambiguous stereochemical data. For non-crystalline samples, NOESY NMR correlates spatial proximity of protons. Chiral chromatography (e.g., using cellulose-based columns) separates enantiomers, with circular dichroism (CD) confirming absolute configuration .
Q. How are byproducts quantified in large-scale syntheses, and what purification techniques minimize their formation?
- Methodological Answer : UPLC-PDA (Ultra-Performance Liquid Chromatography with Photodiode Array Detection) quantifies impurities at trace levels (<0.1%). Simulated moving bed (SMB) chromatography improves separation efficiency. Process Analytical Technology (PAT) tools, like inline FTIR, enable real-time monitoring to adjust reaction parameters .
Notes
- For synthesis, integrate green chemistry principles (e.g., solvent-free conditions) to align with sustainability goals.
- Experimental reproducibility requires rigorous documentation of humidity, light exposure, and reagent purity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
